BenchChemオンラインストアへようこそ!

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid

Conformational sampling Ligand efficiency Fragment-based drug discovery

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid (CAS 887405-28-9) is a heterocyclic carboxylic acid building block (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) comprising an imidazo[1,2-a]pyridine bicyclic core linked via an ethylene bridge to a terminal carboxylic acid. This compound is catalogued as screening compound SC-4010282 in the ChemBridge collection and is commercially available from multiple vendors at purities of 95–97%.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 887405-28-9
Cat. No. B1384831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid
CAS887405-28-9
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CCC(=O)O
InChIInChI=1S/C10H10N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5H2,(H,13,14)
InChIKeyWUAVUQJOFIIVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid (CAS 887405-28-9): Structural and Procurement Baseline


3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid (CAS 887405-28-9) is a heterocyclic carboxylic acid building block (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) comprising an imidazo[1,2-a]pyridine bicyclic core linked via an ethylene bridge to a terminal carboxylic acid [1]. This compound is catalogued as screening compound SC-4010282 in the ChemBridge collection and is commercially available from multiple vendors at purities of 95–97% . It belongs to the privileged imidazo[1,2-a]pyridine scaffold class, which has been extensively exploited in medicinal chemistry for kinase inhibitors, phosphodiesterase inhibitors, and anti-infective agents [2].

Why Imidazo[1,2-a]pyridine Building Blocks Cannot Be Interchanged: The Case for CAS 887405-28-9


Imidazo[1,2-a]pyridine-based building blocks are not functionally interchangeable because the position of side-chain attachment (C2 vs. C3) and linker length (directly attached carboxylic acid vs. ethylene-bridged propanoic acid) fundamentally alter conformational flexibility, electronic distribution, hydrogen-bonding geometry, and metabolic stability of derived ligands [1]. Within screening libraries, 881 imidazo[1,2-a]pyridine analogues are commercially available, and selecting the incorrect regioisomer or linker variant can redirect synthetic tractability and target engagement profiles . The quantitative evidence below demonstrates that CAS 887405-28-9 occupies a distinct physicochemical and structural niche relative to its closest analogs.

Quantitative Differentiation Evidence for 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid (CAS 887405-28-9) vs. Structural Analogs


Rotatable Bond Count: Conformational Flexibility Advantage Over Imidazo[1,2-a]pyridine-2-carboxylic Acid

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid possesses 3 rotatable bonds, conferred by the ethylene linker between the imidazo[1,2-a]pyridine core and the carboxylic acid terminus [1]. In contrast, imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2), the most common direct comparator, has only 1 rotatable bond (the carboxylic acid torsion) . This twofold difference in rotational degrees of freedom means the target compound can sample a broader conformational space during target binding, potentially accessing binding pockets that are sterically inaccessible to the more rigid 2-carboxylic acid analogue.

Conformational sampling Ligand efficiency Fragment-based drug discovery

Experimental LogP Differentiation: Lower Lipophilicity vs. Imidazo[1,2-a]pyridine-2-carboxylic Acid

The target compound exhibits an experimentally determined LogP of 0.74 (Hit2Lead measurement) , compared to imidazo[1,2-a]pyridine-2-carboxylic acid which has a reported LogP of approximately 1.44 (ACD/LogP, ChemSpider) or 1.73 (chembase) . The lower LogP of the target compound (ΔLogP = –0.7 to –1.0 log units) indicates reduced lipophilicity, driven by the ethylene spacer which mitigates the electron-withdrawing effect of the carboxylic acid on the aromatic system. This lower LogP is expected to translate into higher aqueous solubility and potentially reduced non-specific protein binding.

Lipophilicity ADME Solubility Hit-to-lead optimization

Positional Isomerism: 2-yl vs. 3-yl Propanoic Acid Attachment Dictates Distinct Target Engagement Profiles

The imidazo[1,2-a]pyridine scaffold supports side-chain attachment at either the C2 or C3 position, which are chemically non-equivalent. In the RGGT inhibitor series, the most potent phosphonocarboxylate inhibitors are C3-substituted (e.g., (+)-3-IPEHPC, with the 3-yl-phosphonopropionic acid motif) [1]. The C6 position of the imidazo[1,2-a]pyridine ring was identified as the 'privileged position' for modulating RGGT inhibitory activity, with the C2-substituted scaffold representing a chemically distinct and less-explored starting point . Furthermore, imidazo[1,2-a]pyridine-2-propanoic acid derivatives fall within the generic scope of PDE10A inhibitor patents (EP 2687529 A1, Takeda Pharmaceutical) as condensed heterocyclic compounds [2], whereas 3-substituted analogs dominate the RGGT inhibitor patent landscape.

Positional isomer Structure-activity relationship RGGT inhibition PDE10A inhibition

Fragment-Like Physicochemical Profile: Compliance with Rule of Three for FBDD Libraries

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid meets all key Rule of Three (Ro3) criteria for fragment-based drug discovery: MW ≤ 300 (actual 190.20), LogP ≤ 3 (actual 0.74 experimental), H-bond donors ≤ 3 (actual 1), H-bond acceptors ≤ 3 (actual 3), and rotatable bonds ≤ 3 (actual 3) . By comparison, imidazo[1,2-a]pyridine-2-carboxylic acid (MW 162.15, LogP 1.44, 1 rotatable bond) is more rigid and more lipophilic, while the 5,6,7,8-tetrahydro analog (MW 194.23, LogP ~0.5) has similar physicochemical properties but altered ring electronics due to saturation of the pyridine ring [1]. The target compound thus occupies a unique position at the upper boundary of fragment space with maximal conformational flexibility while retaining fragment-like physicochemical character.

Fragment-based drug discovery Rule of Three Screening library design Ligand efficiency

Synthetic Tractability: Free Carboxylic Acid Handle Enables Direct Derivatization Without Deprotection

The target compound bears a free carboxylic acid that is directly available for amide coupling, esterification, or reduction without requiring a deprotection step [1]. This is contrasted with its downstream derivative, methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate (CAS 332403-00-6), which requires saponification prior to further functionalization [1]. Documented transformations of the target compound include reduction to 3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol (CAS 1357358-17-8) using NaBH₄/SOCl₂/CaCl₂, and esterification to the methyl ester [1]. The free acid form eliminates one synthetic step compared to ester-protected analogs, which is significant in parallel library synthesis where step-count reduction directly impacts throughput.

Parallel synthesis Amide coupling Building block Medicinal chemistry

Procurement-Relevant Application Scenarios for 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid (CAS 887405-28-9)


Fragment-Based Screening Library Design: Maximal Flexibility Fragment

With MW 190.20, experimental LogP 0.74, and 3 rotatable bonds, this compound is ideally suited as a 'maximally flexible fragment' for fragment-based drug discovery (FBDD) screening libraries. Its compliance with all five Rule of Three criteria enables efficient fragment screening by NMR, SPR, or X-ray crystallography without the solubility and promiscuity issues associated with more lipophilic imidazo[1,2-a]pyridine analogs such as the 2-carboxylic acid (LogP 1.44) . The 3 rotatable bonds allow conformational adaptation to diverse binding sites while retaining ligand efficiency, making it a strategic procurement choice over the more rigid 2-carboxylic acid scaffold.

PDE10A-Focused Medicinal Chemistry: 2-yl Chemotype as a Distinct IP Position

The imidazo[1,2-a]pyridine-2-propanoic acid scaffold falls within the generic formula of PDE10A inhibitor patents including EP 2687529 A1 (Takeda) and US 10570156 [1]. Unlike the heavily patented 3-yl phosphonocarboxylate RGGT inhibitor chemotype, the 2-yl carboxylic acid series represents a less-crowded intellectual property space for PDE10A-targeted programs. Medicinal chemistry teams pursuing schizophrenia, Huntington's disease, or metabolic disorder indications should prioritize this 2-yl scaffold over 3-yl alternatives when PDE10A is the primary target of interest.

Parallel Library Synthesis: Step-Efficient Free Acid Building Block

For medicinal chemistry groups conducting parallel amide library synthesis, the free carboxylic acid form of this compound eliminates the saponification step required when using the corresponding methyl ester (CAS 332403-00-6), saving one synthetic step per derivative [2]. At the scale of a typical 96-member amide library, this translates to approximately 96 fewer reactions and associated purification steps. The documented reduction to the primary alcohol (CAS 1357358-17-8) further demonstrates the versatility of this building block for accessing diverse chemical space through a single procurement [2].

RGGT Inhibitor Probe Development: Chemically Orthogonal Starting Point

While the most potent reported RGGT inhibitors are C3-substituted phosphonocarboxylates (e.g., (+)-3-IPEHPC), the C6 position of the imidazo[1,2-a]pyridine ring has been identified as the privileged position for modulating RGGT activity independent of the side-chain attachment point . The 2-yl propanoic acid scaffold, when elaborated with appropriate C6 substituents and converted to the phosphonocarboxylate form, may yield RGGT inhibitors with distinct selectivity profiles relative to the established 3-yl series. This compound serves as a chemically orthogonal entry point for exploring RGGT SAR space that is largely unoccupied in the current literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.